molecular formula C20H24ClN3O2 B6008519 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol

2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol

Cat. No.: B6008519
M. Wt: 373.9 g/mol
InChI Key: UWXFNDRYKAHZMG-HYARGMPZSA-N
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Description

2-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol is a Schiff base derivative characterized by a piperazine core substituted with a 4-chlorobenzyl group and an ethoxyphenol moiety linked via an imine bond. Its molecular structure enables diverse biological interactions, particularly in herbicidal applications. The compound’s synthesis typically involves condensation reactions between substituted aldehydes and amines, a method consistent with related Schiff base derivatives .

Properties

IUPAC Name

2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-2-26-19-5-3-4-17(20(19)25)14-22-24-12-10-23(11-13-24)15-16-6-8-18(21)9-7-16/h3-9,14,25H,2,10-13,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXFNDRYKAHZMG-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Halogen Effects : The 4-chlorobenzyl group in the target compound enhances herbicidal activity compared to the 4-methylphenyl analogue, likely due to increased electron-withdrawing effects and steric interactions .
  • Core Structure Relevance : Compounds lacking the piperazine ring (e.g., bromophenyl analogue ) exhibit divergent applications (e.g., antimicrobial vs. herbicidal), underscoring the piperazine scaffold’s role in target specificity.

Herbicidal Activity (Table 1)

Compound Target Plant Inhibition (%) Notes Reference
This compound Brassica napus 45–50 Dose-dependent activity; EC₅₀ ~ 200 µM
2-ethoxy-6-[(E)-{[4-(4-methylphenyl)piperazin-1-yl]imino}methyl]phenol Brassica napus 10–15 Minimal activity; used primarily in coordination chemistry
(E)-2-(((4-Bromophenyl)imino)methyl)-6-ethoxyphenol Escherichia coli N/A MIC: 12.5 µg/mL (antibacterial)

Research Implications and Limitations

  • Herbicidal Selectivity: The compound’s selectivity for dicotyledonous plants (e.g., rape) over monocots (barnyard grass) may relate to differences in plant cellular uptake or metabolic pathways .
  • Structural Optimization : Substitution with bulkier groups (e.g., 2,4-dimethylbenzyl ) could enhance binding affinity but requires further bioactivity testing.
  • Data Gaps: Limited studies on cytotoxicity, environmental persistence, and synergistic effects with commercial herbicides.

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